SCH-1473759 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

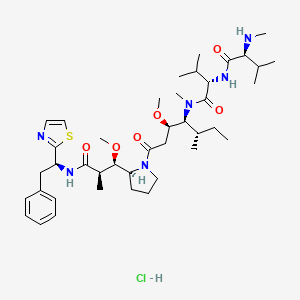

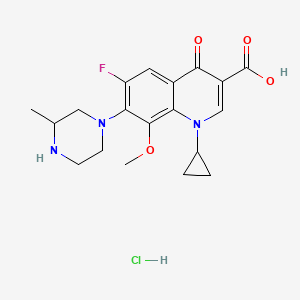

SCH-1473759 hydrochloride is a potent and selective Aurora A/B inhibitor with IC50 sub-nanomolar . It was active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds .

Molecular Structure Analysis

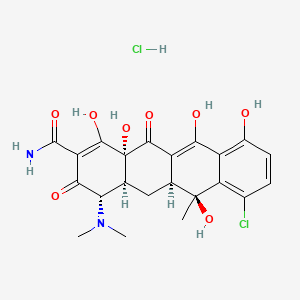

The molecular formula of SCH-1473759 hydrochloride is C20H27ClN8OS . Unfortunately, the specific details about the molecular structure analysis are not available in the retrieved papers.Chemical Reactions Analysis

SCH-1473759 directly binds to aurora A and B with Kd values of 20 and 30 nM, respectively . It also inhibits the Src family of kinases (IC50 <10 nM), Chk1 (IC50 =13 nM), VEGFR2 (IC50 =1 nM), and IRAK4 (IC50 =37 nM) .Physical And Chemical Properties Analysis

The molecular weight of SCH-1473759 hydrochloride is 463.00 .Applications De Recherche Scientifique

SCH-1473759, as an Aurora inhibitor, exhibits potent anti-tumor activity. It is especially effective when combined with taxanes and KSP inhibitors. This combination enhances its efficacy, as observed in various tumor cell lines and human tumor xenograft models. The optimal dosing schedule and chemotherapeutic combinations for Aurora inhibitors like SCH-1473759 have been explored to maximize clinical efficacy (Basso et al., 2011).

Another study also highlights SCH-1473759's enhanced anti-tumor activity when used in combination with taxanes and KSP inhibitors. It details the compound's activity against a wide range of tumor cell lines and its efficacy in accelerating exit from mitosis following taxane- and KSP inhibitor-induced arrest. This research could have important clinical implications for the development of Aurora inhibitors (Basso et al., 2010).

A method for the quantification of SCH-1473759 in murine plasma was developed, using a novel ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assay. This method is crucial for evaluating the pharmacokinetics of SCH-1473759 in vivo, providing essential data for its further development and potential clinical applications (Ferraz Nogueira Filho et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZMWNWFHDNTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SCH-1473759 hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)